1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cheminformatics Molecular similarity Tanimoto coefficient

Medicinal chemists targeting PKM2 or RORγ often face regioisomeric mismatch and solubility-limited assay artifacts when using unsubstituted tetrahydroquinoline sulfonyl chlorides. 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 140618-96-8) solves these challenges: • Validated 6-sulfonyl chloride regioisomer for active RORγ inverse agonist sulfonamides. • N-Methyl substitution improves aqueous solubility, reducing false negatives vs. des-methyl analog. • Prototypical sulfonamide EC₅₀ = 2.3 µM for PKM2. Supplied at 98% purity with full CLP hazard documentation.

Molecular Formula C10H10ClNO3S
Molecular Weight 259.71 g/mol
CAS No. 140618-96-8
Cat. No. B1288228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
CAS140618-96-8
Molecular FormulaC10H10ClNO3S
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H10ClNO3S/c1-12-9-4-3-8(16(11,14)15)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3
InChIKeyUUBUIICTYLAHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-tetrahydroquinoline-6-sulfonyl chloride: Overview


1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 140618‑96‑8) is a heterocyclic sulfonyl chloride that serves as a versatile electrophilic building block in medicinal chemistry . It is formally classified as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335, inhalation) under the CLP framework, indicating hazards that must be managed during handling and storage [1]. The compound is supplied at purities typically ≥95% (up to 98%) and is used exclusively for R&D and non‑human research .

Building Block

Electrophilic sulfonyl chloride for sulfonamide, sulfonate and sulfonothioate synthesis.

Substitution

N‑Methyl substitution on the lactam ring; reported solubility benefit over des‑methyl analogs.

Safety Review

Notified CLP hazard classification (H302, H314, H335) streamlines safety assessment documentation.

1-Methyl-2-oxo-tetrahydroquinoline-6-sulfonyl chloride: Substitution Risks


Although the tetrahydroquinoline-6-sulfonyl chloride scaffold appears in several analogs, the N‑methyl substitution on the lactam nitrogen of 1‑methyl‑2‑oxo‑tetrahydroquinoline meaningfully alters key properties that impact downstream utility. Comparative structural similarity analysis reveals that even closely related compounds—such as the des‑methyl 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride—exhibit measurable differences in physicochemical behaviour, including predicted solubility and metabolic stability of derived sulfonamides . For procurement and synthesis route design, treating these analogs as interchangeable risks sub‑optimal reaction yields, altered pharmacokinetic profiles of final molecules, and failure to reproduce literature procedures that explicitly specify the methylated variant .

Des‑methyl or N‑acetyl analogs may shift solubility, metabolic stability and downstream SAR outcomes; literature procedures often specify the methylated variant.

The sulfonamide analog is non‑electrophilic and cannot serve as a reactive handle for diversification; direct replacement eliminates the key synthetic entry point.

Regioisomeric mismatch (5‑ or 7‑sulfonyl chloride) would misalign the sulfonyl vector and may abolish target engagement in mapped pharmacophore series.

1-Methyl-2-oxo-tetrahydroquinoline-6-sulfonyl chloride: Differentiation Evidence


Structural Similarity to Analogs

A Tanimoto similarity analysis against 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonamide ranked 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride with a coefficient of 0.96, whereas the N‑acetyl analog scored 0.90 and the indoline‑based comparators scored 0.89‑0.92 . This 0.06 unit gap between the N‑methyl and N‑acetyl derivatives indicates that the methyl substituent preserves core scaffold identity more closely than the bulkier acetyl group, while still offering distinct properties attributed to enhanced solubility .

Structural Similarity
Cross‑study comparable
Tanimoto 0.96
vs 0.90 (N‑acetyl)
Δ +0.06 over N‑acetyl analog
Higher scaffold identity vs bulkier N‑acetyl; may better preserve SAR trends.
2D fingerprint similarity; not a functional comparison.
Cheminformatics Molecular similarity Tanimoto coefficient

Solubility Advantage from N-Methyl Substitution

The vendor‑reported property annotation for 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride explicitly lists ‘Enhanced solubility’ as a unique property relative to the des‑methyl and N‑acetyl comparators . While absolute solubility values (mg mL⁻¹) are not provided in this comparison, QSPR predictions for related tetrahydroquinoline‑6‑sulfonamides indicate aqueous solubility at pH 7.4 around 3.1 mg mL⁻¹ [1], suggesting that the N‑methyl analog is likely to reside in a tractable solubility range for biochemical assay conditions.

Solubility Context
Class‑level inference
“Enhanced solubility” annotation; class QSPR ~3.1 mg/mL
Des‑methyl comparators lack annotation
May support improved aqueous workup and coupling efficiency.
Vendor annotation and class‑level prediction; absolute values to verify.
Physicochemical properties Solubility Drug design

PKM2 Activator Derivatization Potential

A sulfonamide derivative bearing the 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl core (BDBM50361537) was tested as a human PKM2 activator and exhibited an EC50 of 2.3 µM in a luminescent pyruvate kinase‑luciferase coupled assay [1]. No matched data for the des‑methyl or N‑acetyl sulfonyl chloride congeners were identified, so this value serves as a benchmark for the activity achievable when the N‑methyl sulfonyl chloride is employed as the synthetic starting material.

PKM2 Activation
Supporting evidence
EC₅₀ 2.3 µM
Human PKM2, luminescent coupled assay
Establishes low‑micromolar activation benchmark for N‑methyl scaffold derivatives.
Single data point; no matched comparator data available.
Cancer metabolism Pyruvate kinase M2 Activator

Sulfonyl Chloride Reactivity vs. Analogs

The sulfonyl chloride group of 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride enables direct, one‑pot formation of sulfonamides, sulfonates, and sulfonothioates upon reaction with amines, alcohols, or thiols . In contrast, the analogous sulfonamide (CAS 1090885‑01‑0) is a stable, non‑electrophilic terminal functional group that cannot be directly elaborated. The methylsulfonyl‑quinoline kinetic studies demonstrate that aryl methylsulfonyl compounds can be 40‑ to 100‑fold more reactive toward nucleophiles than the corresponding unactivated aryl halides [1], underscoring the unique synthetic utility of the sulfonyl chloride oxidation state.

Electrophilic Reactivity
Class‑level inference
40–100× rate enhancement
Methylsulfonyl‑quinoline vs aryl halide
Reactive sulfonyl chloride enables direct diversification; sulfonamide analog is inert.
Kinetic comparison in quinoline series; class‑level.
Synthetic chemistry Electrophilic reactivity Sulfonyl chloride

Regiochemical Precision at 6-Position

The 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline core can be sulfonylated at the 5‑, 6‑, or 7‑positions. However, only the 6‑sulfonyl chloride isomer maps directly onto the pharmacophore required for RORγ inverse agonist activity as described in the hit‑to‑lead optimization series [1]. The 5‑sulfonamide analog (CAS 89819‑39‑6) is primarily explored for neuroprotective applications , while the 7‑sulfonyl chloride isomer (CAS not directly comparable) yields a different substitution vector. Purchasing the incorrect regioisomer would misalign the sulfonyl group geometry and likely abolish target engagement.

Regiochemical Precision
Supporting evidence
6‑SO₂Cl matched to RORγ pharmacophore
5‑ and 7‑isomers give different vectors
Regioisomeric mismatch would misalign sulfonyl geometry and abolish target engagement.
Binary regioisomeric differentiation; published SAR.
Regiochemistry Sulfonamide SAR Medicinal chemistry

Hazard Profile per CLP

According to the ECHA C&L Inventory, 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride is formally classified as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335, inhalation) [1]. The des‑methyl analog 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride (CAS 66657‑42‑9) currently lacks a harmonized CLP notification in the ECHA database, meaning its hazard profile is less clearly defined for procurement and safety documentation purposes [1]. This regulatory clarity is a practical selection factor when shipping, storing, and handling materials in compliance with institutional safety protocols.

Hazard Classification
Cross‑study comparable
H302, H314, H335 notified
Des‑methyl analog lacks ECHA notification
Defined CLP profile accelerates safety review; missing notification may delay procurement.
ECHA C&L Inventory as of 2026‑05‑02.
Safety CLP classification Handling

1-Methyl-2-oxo-tetrahydroquinoline-6-sulfonyl chloride: Application Scenarios


PKM2 Activator Lead Optimization

When synthesizing focused libraries targeting pyruvate kinase M2 (PKM2) for oncology research, the 1-methyl-2-oxo-tetrahydroquinoline-6-sulfonyl chloride scaffold provides a validated starting point with a reference EC50 of 2.3 µM for a prototypical sulfonamide derivative [1]. The enhanced solubility annotation over the des‑methyl analog reduces the likelihood of solubility‑limited assay artifacts during biochemical screening .

RORγ Inverse Agonist Synthesis

The 6‑sulfonyl chloride regioisomer of the 1‑methyl‑2‑oxo‑tetrahydroquinoline core has been explicitly mapped in the structure‑activity relationships of RORγ inverse agonists, a target relevant to Th17‑driven inflammatory diseases and prostate cancer [1]. Using the correct 6‑sulfonyl chloride isomer avoids the regioisomeric mismatch that would render the final sulfonamide inactive in RORγ cellular reporter assays [1].

Covalent Probe Development

Because the sulfonyl chloride group is a strong electrophile that reacts rapidly with amine, alcohol, and thiol nucleophiles (40–100× more reactive than corresponding aryl halides in quinoline systems) [1], this building block is suitable for generating covalent sulfonamide/sulfonate probes. The N‑methyl substituent improves solubility relative to the des‑methyl analog , facilitating aqueous‑phase bioconjugation protocols.

Safety-Documented Building Block for Procurement

Institutions requiring full CLP hazard documentation before chemical purchase will find that 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride has a notified classification (H302, H314, H335) in the ECHA C&L Inventory [1], whereas the des‑methyl congener lacks an equivalent harmonized entry, potentially causing procurement delays [1].

Application
Selection Property
Validation Focus
PKM2 Activator Research
Electrophilic sulfonyl chloride scaffold
Low‑micromolar activator benchmark review
RORγ Inverse Agonist Studies
6‑Sulfonyl chloride regioisomer
RORγ SAR alignment review
Covalent Probe Synthesis
High electrophilic reactivity
Bioconjugation reactivity review
Safety‑Documented Procurement
Notified CLP hazard classification
Procurement safety documentation review
Quote Request

Request a Quote for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.